Cas no 1261365-65-4 (2,3-dihydro-1,4dioxino2,3-bpyridin-7-ol)
2,3-dihydro-1,4dioxino2,3-bpyridin-7-ol Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
- AC1Q799J
- ACMC-209b1q
- AG-L-21876
- AK-92218
- ANW-18588
- CTK4B4974
- MolPort-015-157-041
- AKOS015855961
- A889663
- DTXSID10679160
- D75296
- 1261365-65-4
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol, AldrichCPR
- 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-ol
- CS-0092023
- DA-18735
- 1,4-Dioxino[2,3-b]pyridin-7-ol, 2,3-dihydro-
- MFCD18374083
- 2H,3H-[1,4]dioxino[2,3-b]pyridin-7-ol
- 2,3-dihydro-1,4dioxino2,3-bpyridin-7-ol
-
- MDL: MFCD18374083
- Inchi: 1S/C7H7NO3/c9-5-3-6-7(8-4-5)11-2-1-10-6/h3-4,9H,1-2H2
- InChI Key: SKESGGPLKXRSFG-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=NC=2OCC1)O
Computed Properties
- Exact Mass: 153.042593085g/mol
- Monoisotopic Mass: 153.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 51.6Ų
2,3-dihydro-1,4dioxino2,3-bpyridin-7-ol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- HazardClass:IRRITANT
2,3-dihydro-1,4dioxino2,3-bpyridin-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000034-1G |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
1261365-65-4 | 1g |
¥13477.5 | 2023-11-15 | ||
| Matrix Scientific | 059490-250mg |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
1261365-65-4 | 250mg |
$418.00 | 2023-09-08 | ||
| TRC | D454233-10mg |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
1261365-65-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D454233-50mg |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
1261365-65-4 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D454233-100mg |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
1261365-65-4 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Alichem | A029191562-1g |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
1261365-65-4 | 95% | 1g |
$760.32 | 2023-09-03 | |
| A2B Chem LLC | AA35752-100mg |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
1261365-65-4 | 97% | 100mg |
$209.00 | 2024-04-20 | |
| A2B Chem LLC | AA35752-250mg |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
1261365-65-4 | 97% | 250mg |
$402.00 | 2024-04-20 | |
| Ambeed | A788279-1g |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
1261365-65-4 | 95+% | 1g |
$733.0 | 2024-04-25 | |
| abcr | AB314969-100mg |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol, 95%; . |
1261365-65-4 | 95% | 100mg |
€348.00 | 2024-04-20 |
2,3-dihydro-1,4dioxino2,3-bpyridin-7-ol Suppliers
2,3-dihydro-1,4dioxino2,3-bpyridin-7-ol Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 2,3-dihydro-1,4dioxino2,3-bpyridin-7-ol
Introduction to Compound with CAS No. 1261365-65-4 and Product Name: 2,3-dihydro-1,4-dioxino-2,3-bpyridin-7-ol
The compound identified by the CAS number 1261365-65-4 and the product name 2,3-dihydro-1,4-dioxino-2,3-bpyridin-7-ol represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that have garnered attention due to their unique structural properties and potential biological activities. The presence of both dioxino and pyridine moieties in its molecular structure suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.
Recent advancements in the synthesis and characterization of this compound have opened new avenues for its application in drug discovery. The 2,3-dihydro-1,4-dioxino-2,3-bpyridin-7-ol structure is particularly intriguing because it combines the electron-deficient nature of the pyridine ring with the oxygen-rich environment provided by the dioxino moiety. This combination can lead to a variety of pharmacophores that may interact with enzymes or receptors in novel ways.
In the context of modern pharmaceutical research, compounds like 2,3-dihydro-1,4-dioxino-2,3-bpyridin-7-ol are being explored for their potential in addressing various therapeutic challenges. The dioxino group is known for its ability to participate in hydrogen bonding and pi-stacking interactions, which can be crucial for binding affinity and selectivity. Meanwhile, the pyridine ring is a well-established pharmacophore found in numerous bioactive molecules, including many approved drugs.
The synthesis of 2,3-dihydro-1,4-dioxino-2,3-bpyridin-7-ol involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Researchers have been focusing on developing efficient synthetic routes that minimize side reactions and maximize scalability. The use of advanced catalytic systems and green chemistry principles has been particularly beneficial in this regard.
One of the most exciting aspects of this compound is its potential as a scaffold for drug development. By modifying different parts of the molecule, chemists can generate libraries of derivatives with tailored biological properties. For instance, functionalization at the 7-position of the pyridine ring could introduce new pharmacological activities or enhance existing ones. Such modifications are often guided by computational modeling and high-throughput screening techniques.
From a biological perspective, 2,3-dihydro-1,4-dioxino-2,3-bpyridin-7-ol has shown promise in preliminary assays as a modulator of various cellular pathways. Its ability to interact with proteins and enzymes may make it useful in treating conditions such as inflammation, neurodegeneration, or metabolic disorders. However, more extensive studies are needed to fully elucidate its mechanism of action and therapeutic potential.
The role of computational chemistry in understanding the behavior of 2,3-dihydro-1,4-dioxino-2,3-bpyridin-7-ol cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this compound might bind to biological targets. These simulations help predict binding affinities and identify key interactions that could be exploited for drug design.
In conclusion, the compound with CAS No. 1261365-65-4 and the product name 2,3-dihydro-1,4-dioxino-2,3-bpyridin-7-ol represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in drug discovery and development.
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